molecular formula C13H18N2O2 B11874440 6-(Azepan-1-yl)-4-methylnicotinic acid

6-(Azepan-1-yl)-4-methylnicotinic acid

Katalognummer: B11874440
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: UXQDQWIEAQTQCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Azepan-1-yl)-4-methylnicotinic acid is a heterocyclic compound that features a nicotinic acid core substituted with an azepane ring at the 6-position and a methyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-4-methylnicotinic acid typically involves the following steps:

    Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized through the oxidation of 4-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For example, 6-chloronicotinic acid can react with azepane in the presence of a base such as sodium hydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Azepan-1-yl)-4-methylnicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid.

    Reduction: The nicotinic acid core can be reduced to form the corresponding dihydropyridine derivative.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or other strong bases.

Major Products

    Oxidation: 6-(Azepan-1-yl)-4-carboxynicotinic acid.

    Reduction: 6-(Azepan-1-yl)-4-methyldihydropyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Azepan-1-yl)-4-methylnicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 6-(Azepan-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets. The azepane ring may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Azepan-1-ylmethyl)nicotinic acid: Similar structure but with a methylene bridge between the azepane ring and the nicotinic acid core.

    6-(Pyrrolidin-1-ylmethyl)nicotinic acid: Contains a pyrrolidine ring instead of an azepane ring.

    3-(Azepan-1-ylmethyl)-1H-indole: Features an indole core instead of a nicotinic acid core.

Uniqueness

6-(Azepan-1-yl)-4-methylnicotinic acid is unique due to the presence of both the azepane ring and the methyl group on the nicotinic acid core. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

6-(azepan-1-yl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c1-10-8-12(14-9-11(10)13(16)17)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3,(H,16,17)

InChI-Schlüssel

UXQDQWIEAQTQCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C(=O)O)N2CCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.